molecular formula C8H11ClN2O4S B6606287 methyl2-amino-3-(5-nitrothiophen-3-yl)propanoatehydrochloride CAS No. 2825005-95-4

methyl2-amino-3-(5-nitrothiophen-3-yl)propanoatehydrochloride

Cat. No.: B6606287
CAS No.: 2825005-95-4
M. Wt: 266.70 g/mol
InChI Key: NEXGZKXGBGHYPD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is a nitro-substituted thiophene derivative characterized by a propanoate ester backbone and an amino group at the α-position. The compound’s structure combines a 5-nitrothiophene ring with a methyl ester moiety, stabilized as a hydrochloride salt. Such reactions typically involve cyclocondensation of ketones or aldehydes with activated nitriles (e.g., malononitrile) and elemental sulfur in the presence of a base like triethylamine (TEA) .

Properties

IUPAC Name

methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S.ClH/c1-14-8(11)6(9)2-5-3-7(10(12)13)15-4-5;/h3-4,6H,2,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXGZKXGBGHYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)[N+](=O)[O-])N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride typically involves the nitration of thiophene derivatives followed by amino acid coupling. One common method includes the nitration of thiophene to form 5-nitrothiophene, which is then coupled with an amino acid ester under acidic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound for drug discovery and development.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. For example, they may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also modulate signaling pathways by binding to specific proteins or receptors, thereby influencing cellular processes.

Comparison with Similar Compounds

Compound 7a and 7b (Molecules, 2012)

These compounds, synthesized via a Gewald reaction, share a thiophene core but differ in substituents:

  • 7a: 2,4-Diamino-3-cyano-thiophene-5-yl methanone derivative.
  • 7b: Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate derivative.

Key Differences :

  • The target compound lacks the methanone or cyano groups present in 7a and 7b but retains the nitro group at the 5-position.

Patent Compound (EP 4 374 877 A2, 2024)

This pyrrolidine-based compound, [R]-1-amino-2-methylpyrrolidine-2-carboxylic acid methyl ester hydrochloride, shares the hydrochloride salt and ester functionality but replaces the thiophene core with a pyrrolidine ring. The trifluoromethyl (CF₃) groups introduce steric bulk and lipophilicity, contrasting with the nitro group’s electron-withdrawing nature in the target compound .

Physicochemical Properties (Inferred)

Property Target Compound 7a/7b Patent Compound
Core Structure Thiophene with nitro group Thiophene with cyano/carboxylate Pyrrolidine with CF₃ groups
Electron Effects Strong electron-withdrawing (NO₂) Moderate (CN/COOR) Strong electron-withdrawing (CF₃)
Solubility Moderate (HCl salt enhances) Low (cyano reduces solubility) High (CF₃ increases lipophilicity)
Stability Nitro group may reduce thermal stability Stable under acidic conditions Enhanced metabolic stability due to CF₃

Biological Activity

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride features a unique structure that includes a nitro group and a thiophene ring, contributing to its reactivity and biological activity. The molecular formula is C9H10ClN2O2SC_9H_{10}ClN_2O_2S, with a molecular weight of approximately 232.70 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory responses and microbial growth. The nitro group is known to undergo reduction to form reactive intermediates that can damage cellular components, including DNA, leading to antimicrobial effects .

Key Mechanisms:

  • Antimicrobial Activity: The compound may exert its effects by producing toxic intermediates that bind covalently to DNA, resulting in cell death .
  • Anti-inflammatory Effects: Preliminary studies suggest that it may modulate signaling pathways involved in inflammation, potentially affecting the expression of matrix metalloproteinases (MMPs) which are critical in osteoarthritis and other inflammatory conditions .

Antimicrobial Properties

Research indicates that methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride has potential antimicrobial activity. Nitro-containing compounds are often effective against various pathogens due to their ability to disrupt DNA synthesis and function. For example, similar nitro derivatives have been shown to inhibit bacterial growth effectively .

Anti-inflammatory Properties

Studies have highlighted the compound's potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and MMPs . This suggests its applicability in treating conditions like osteoarthritis, where inflammation plays a significant role.

Case Studies and Research Findings

  • Inhibition of MMPs: A study screened various compounds for their ability to inhibit MMPs involved in cartilage degradation. Methyl 2-amino-3-(5-nitrothiophen-3-yl)propanoate hydrochloride showed promise in reducing MMP expression in chondrosarcoma cells stimulated by IL-1β .
  • Combination Therapy: In a comparative analysis, this compound was tested alongside established anti-inflammatory drugs like betamethasone. Results indicated that it could enhance the effects of betamethasone on MMP expression, suggesting potential for combination therapies in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity Type Effect Mechanism References
AntimicrobialInhibition of bacterial growthFormation of reactive intermediates
Anti-inflammatoryReduction of MMP expressionModulation of cytokine signaling
CytotoxicityInduction of cell death through DNA damageCovalent binding to DNA

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